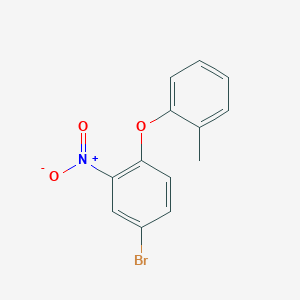

4-Bromo-2-nitro-1-(o-tolyloxy)benzene

Description

Structural Classification and Significance within Diaryl Ether Chemistry

Structurally, 4-Bromo-2-nitro-1-(o-tolyloxy)benzene belongs to the diaryl ether class of compounds. This classification is defined by an oxygen atom connecting two aromatic rings. The diaryl ether motif is a privileged scaffold found extensively in natural products and synthetic compounds, valued for its chemical stability and unique three-dimensional conformation. acs.orgnih.gov

The significance of the diaryl ether skeleton is well-established in medicinal and agrochemical chemistry. acs.orgnih.govnih.gov Many biologically active molecules, including antibiotics and herbicides, incorporate this structural unit. nih.govnih.gov Consequently, the synthesis of diaryl ethers is a crucial area of organic chemistry. The most common methods for their preparation include the Ullmann condensation, a copper-catalyzed reaction between a phenol (B47542) and an aryl halide, and palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. nih.govsynarchive.comwikipedia.orgrsc.org The presence of the diaryl ether core in this compound provides a stable yet conformationally flexible backbone for further synthetic elaboration.

Strategic Importance of Halogenated and Nitrated Aromatic Ethers in Advanced Organic Synthesis

The strategic value of this compound in organic synthesis is derived from its specific functionalization. The presence of both a bromine atom and a nitro group on one of the aromatic rings profoundly influences the compound's reactivity.

Both the bromo and nitro groups are electron-withdrawing. The nitro group, positioned ortho to the ether linkage and para to the bromine atom, strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This activation occurs because the electron-withdrawing nitro group can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. wikipedia.orgmasterorganicchemistry.com In this context, the bromine atom serves as an excellent leaving group, allowing for its displacement by a wide range of nucleophiles. This SNAr reactivity makes the compound a versatile platform for introducing new functional groups at the C4 position. acs.org

Furthermore, the functional groups themselves offer pathways for subsequent transformations:

The bromo group can participate in various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

The nitro group can be readily reduced to an amino group (-NH2). This transformation is fundamental in synthetic chemistry, as the resulting aniline (B41778) derivative opens up a vast array of further functionalization possibilities, including diazotization and amide bond formation.

This combination of a stable diaryl ether core with strategically placed, reactive functional groups makes halogenated and nitrated aromatic ethers like this compound valuable intermediates for building complex molecular architectures required in pharmaceutical and material sciences. chemimpex.com

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for this compound is primarily defined by its role as a commercially available chemical intermediate. bldpharm.com Its synthesis can be achieved through established protocols for diaryl ether formation, such as the Ullmann condensation or nucleophilic aromatic substitution. wikipedia.orgwikipedia.org For instance, the reaction could involve the coupling of o-cresol (B1677501) with 1,4-dibromo-2-nitrobenzene (B110544).

Despite its availability and clear potential as a synthetic building block, there is a notable knowledge gap in the scientific literature regarding this specific compound. A detailed investigation of its physicochemical properties, reaction kinetics, and specific applications in the synthesis of target molecules is not extensively documented in peer-reviewed journals. While the reactivity can be inferred from the general principles of SNAr and the chemistry of its functional groups, dedicated studies on this compound are scarce. This suggests that while it is utilized in synthesis, likely within industrial or proprietary research, its full potential and specific characteristics remain an area open for academic exploration.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1312141-29-9 bldpharm.com |

| Molecular Formula | C13H10BrNO3 bldpharm.com |

| Molecular Weight | 308.13 g/mol bldpharm.com |

| Structural Class | Halogenated Nitrated Diaryl Ether bldpharm.comuktradeinfo.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromo-2-nitrophenol (B183274) |

| o-bromotoluene |

| 1,4-dibromo-2-nitrobenzene |

| o-cresol |

| p-nitrophenyl phenyl ether |

| 4-chloronitrobenzene |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10BrNO3 |

|---|---|

Molecular Weight |

308.13 g/mol |

IUPAC Name |

4-bromo-1-(2-methylphenoxy)-2-nitrobenzene |

InChI |

InChI=1S/C13H10BrNO3/c1-9-4-2-3-5-12(9)18-13-7-6-10(14)8-11(13)15(16)17/h2-8H,1H3 |

InChI Key |

HCCOCMCCPHUKRS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OC2=C(C=C(C=C2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 4 Bromo 2 Nitro 1 O Tolyloxy Benzene

Electrophilic Aromatic Substitution (EAS) Pathways on the Constituent Aryl Rings

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. For 4-bromo-2-nitro-1-(o-tolyloxy)benzene, EAS reactions can occur on either of the two benzene (B151609) rings. The outcome of such reactions is dictated by the directing effects of the pre-existing substituents.

Further bromination of this compound would proceed based on the combined directing effects of the substituents on each ring. The reaction typically requires a Lewis acid catalyst like FeBr₃ to polarize the bromine molecule, creating a potent electrophile. libretexts.org

The ring containing the nitro and bromo groups is significantly deactivated towards EAS. The nitro group is a strong deactivating meta-director, while the bromo group is a deactivating ortho-, para-director. savemyexams.comlibretexts.org The activating o-tolyloxy group on the other ring, however, makes it much more susceptible to electrophilic attack.

Therefore, bromination is expected to occur preferentially on the o-tolyloxy-substituted ring. The o-tolyloxy group and the methyl group are both ortho-, para-directors. savemyexams.com The incoming bromine electrophile will be directed to the positions ortho and para relative to these activating groups.

Table 1: Predicted Product Distribution for Bromination of this compound

| Ring of Attack | Directing Groups | Predicted Position of Bromination | Predicted Major Product(s) |

| o-Tolyloxy Ring | -OAr (strongly activating, o,p-directing), -CH₃ (weakly activating, o,p-directing) | Positions ortho and para to the activating groups. | 4-Bromo-1-((bromo-2-methyl)phenoxy)-2-nitrobenzene isomers |

| Nitrobromo Ring | -NO₂ (strongly deactivating, m-directing), -Br (deactivating, o,p-directing), -OAr (activating, o,p-directing) | Position 3 (ortho to -Br, meta to -NO₂) and Position 5 (meta to -NO₂, meta to -Br) | Less favored due to deactivation. If forced, would likely yield dibromo-nitro-tolyloxybenzene isomers. |

The steric hindrance from the bulky tolyloxy group and the existing methyl group will also play a crucial role in the final product distribution.

Nitration, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, introduces a nitro group onto an aromatic ring. youtube.commasterorganicchemistry.com The active electrophile is the nitronium ion (NO₂⁺). masterorganicchemistry.com

In the case of this compound, the regiochemical control is pronounced. The ring bearing the bromo and nitro substituents is heavily deactivated. Introducing a third deactivating group onto this ring would require harsh reaction conditions. In contrast, the o-tolyloxy ring is activated and thus the preferred site for nitration. rsc.orgchemguide.co.uk

The o-tolyloxy group directs the incoming nitro group to the ortho and para positions. The methyl group also exhibits a similar directing effect. Therefore, nitration will yield a mixture of isomers with the new nitro group on the tolyloxy ring. Multi-nitration is possible, especially under forcing conditions, but would likely occur on the more activated ring first before any substitution on the deactivated ring. chemguide.co.uk

Nucleophilic Substitution Reactions of the Halo and Nitro Functionalities

While the electron-rich aromatic rings are susceptible to electrophilic attack, the presence of a strong electron-withdrawing nitro group also renders the nitrobromo-substituted ring vulnerable to nucleophilic attack.

The presence of the nitro group ortho and para to a halogen atom significantly facilitates nucleophilic aromatic substitution (SₙAr). libretexts.org In this compound, the bromine atom is situated para to the strongly electron-withdrawing nitro group. This arrangement stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the SₙAr mechanism, thereby lowering the activation energy for the substitution. libretexts.orgstackexchange.com

A wide array of nucleophiles can displace the bromide ion. The general mechanism involves the addition of the nucleophile to the carbon bearing the bromine, followed by the elimination of the bromide ion, which restores the aromaticity of the ring.

Table 2: Examples of Nucleophilic Substitution of Bromine

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 4-(o-Tolyloxy)-3-nitrophenol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-Methoxy-1-nitro-2-(o-tolyloxy)benzene |

| Amine | Ammonia (NH₃), Alkylamines | 4-(o-Tolyloxy)-3-nitroaniline derivatives |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-1-nitro-2-(o-tolyloxy)benzene |

Displacement of the nitro group is also possible but generally requires more vigorous conditions or specific reagents, as the nitrite (B80452) ion is a poorer leaving group than bromide.

Vicarious Nucleophilic Substitution (VNS) is a powerful reaction for the C-H functionalization of nitroaromatic compounds. wikipedia.org It involves the reaction of a nitroarene with a carbanion that has a leaving group on the carbanionic carbon. organic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom, typically at positions ortho or para to the nitro group. organic-chemistry.orgsioc-journal.cn

For this compound, the positions ortho to the nitro group (C3 and C5) are unsubstituted and thus potential sites for VNS reactions. The reaction proceeds via the formation of a σ-adduct, followed by a base-induced β-elimination of the leaving group from the carbanion to restore aromaticity. organic-chemistry.org VNS reactions are often faster than SₙAr of halogens, providing a regioselective method for introducing new substituents. organic-chemistry.org

This pathway could be used to introduce alkyl, aminomethyl, or other functionalized groups onto the nitrobromo ring, offering synthetic routes that are complementary to classical electrophilic substitutions.

Metal-Mediated and Catalyzed Transformations Involving the Bromo Substituent

The carbon-bromine bond in this compound serves as a versatile handle for various metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Stille couplings, are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.comscielo.br

In a typical Suzuki-Miyaura coupling, the bromo-substituted compound would react with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. This would result in the formation of a new biaryl compound. mdpi.com

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki Coupling | Aryl- or Vinylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl or Styrenyl derivatives |

| Heck Coupling | Alkene | Pd(OAc)₂, Phosphine (B1218219) ligand, Base | Substituted Alkenes |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Biaryl, Vinyl, or Alkynyl derivatives |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Phosphine ligand, Base | N-Aryl amines |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | Aryl Alkynes |

These transformations offer a powerful and modular approach to elaborate the structure of this compound, enabling the synthesis of a wide range of complex derivatives by selectively forming new bonds at the C4 position of the nitro-substituted ring. The choice of catalyst, ligand, and reaction conditions can be tuned to achieve high yields and selectivity. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira for aryl-aryl or aryl-alkenyl coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For this compound, the C-Br bond is the primary site for these transformations. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a suitable coupling partner, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orguwindsor.ca

Suzuki-Miyaura Coupling: This reaction is a widely used method for forming biaryl structures by coupling an aryl halide with an organoboron compound, typically a boronic acid or ester. uwindsor.cascielo.br The reaction of this compound with an arylboronic acid would be expected to proceed in the presence of a palladium catalyst, such as Pd(OAc)2 or Pd(PPh3)4, and a base like K2CO3 or K3PO4. scielo.brmdpi.comresearchgate.net The nitro group's presence can be tolerated by many Suzuki coupling conditions, making this a feasible route to novel biaryl ethers. mdpi.comresearchgate.netnih.gov The choice of ligand, such as triphenylphosphine (B44618) (PPh3) or more specialized phosphines like BrettPhos, can be crucial for achieving high yields. mdpi.comnih.gov

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. libretexts.orgwikipedia.org Reacting this compound with an alkene (e.g., styrene (B11656) or an acrylate) would require a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand, and a base such as triethylamine (B128534) (Et3N). wikipedia.orgorganic-chemistry.org The reaction typically favors the formation of the trans-alkene product. organic-chemistry.org The reaction conditions can be optimized by varying the catalyst, base, and solvent. For instance, studies on the coupling of 1-bromo-4-nitrobenzene (B128438) with styrene have shown high conversion rates using specific palladium(II)-hydrazine complex catalysts. researchgate.net

Sonogashira Coupling: This coupling reaction involves an aryl halide and a terminal alkyne, providing a direct route to aryl-substituted alkynes. organic-chemistry.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base like Et3N. organic-chemistry.orgresearchgate.net The coupling of this compound would yield a 4-(o-tolyloxy)-3-nitro-1-(alkynyl)benzene derivative. Copper-free Sonogashira protocols have also been developed and could be applicable. organic-chemistry.orgorganic-chemistry.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions The following table presents plausible reaction conditions for the target compound based on studies of analogous aryl bromides.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Expected Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | Aryl-Aryl Ether |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N | DMF | Aryl-Alkenyl Ether |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | Aryl-Alkynyl Ether |

Copper-Mediated Coupling Reactions (e.g., C-C and C-heteroatom bond formation)

Copper-catalyzed reactions, particularly the Ullmann condensation, are classic methods for forming C-O, C-N, and C-S bonds. While palladium catalysis is often preferred for C-C coupling, copper remains highly relevant for C-heteroatom bond formation.

For this compound, copper-mediated coupling could be employed to displace the bromide with various nucleophiles. For instance, a copper-catalyzed reaction with a phenol (B47542) or an alcohol could introduce a second aryloxy or alkoxy group, although this would be synthetically redundant given the existing ether linkage. More practical applications involve forming C-N bonds. Coupling with amines, amides, or nitrogen-containing heterocycles like pyrazoles or triazoles is a common strategy. nih.gov These reactions often require a copper(I) or copper(II) catalyst (e.g., CuI, CuCl₂, or copper oxide) and a base, sometimes at elevated temperatures. nih.govrsc.orgbiosynth.com The development of ligand-assisted copper catalysis has significantly broadened the scope and improved the efficiency of these transformations. nih.gov

Table 2: Plausible Copper-Mediated Coupling Reactions This table illustrates potential C-heteroatom bond-forming reactions for the target compound based on established copper-catalyzed methodologies.

| Nucleophile | Catalyst | Base | Solvent | Expected Product |

| Pyrrole | CuI | K₂CO₃ | DMSO | N-Aryl Pyrrole Derivative |

| Phenol | CuCl₂ | Cs₂CO₃ | DMF | Diaryl Ether Derivative |

| Aniline (B41778) | Cu₂O | K₃PO₄ | Dioxane | N-Aryl Aniline Derivative |

Reduction Chemistry of the Nitro Group and its Derivatives

The nitro group in this compound is a key functional handle that can be reduced to an amine. The resulting aniline derivative is a valuable precursor for synthesizing a wide range of compounds, including dyes, pharmaceuticals, and materials, through reactions like diazotization and amide bond formation.

Catalytic Hydrogenation and Selective Reduction Strategies

Catalytic hydrogenation is a clean and efficient method for reducing nitroarenes. wikipedia.orgnih.gov This process typically involves treating the nitro compound with hydrogen gas (H₂) over a heterogeneous metal catalyst. wikipedia.org Palladium on carbon (Pd/C) is a common and highly effective catalyst for this transformation. scispace.com Alternatively, transfer hydrogenation can be employed, using hydrogen donors like hydrazine (B178648) (N₂H₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of the catalyst. jrfglobal.comrsc.org

A significant challenge in the catalytic hydrogenation of this compound is the potential for hydrodebromination, where the C-Br bond is also cleaved. Selective reduction of the nitro group without affecting the bromo substituent requires careful selection of the catalyst and reaction conditions. Catalysts like platinum(IV) oxide or specific biocatalysts have shown high selectivity in certain cases. wikipedia.orgnih.gov

Chemoselective Reduction in the Presence of Other Functional Groups

To avoid the issue of hydrodebromination and preserve the C-Br bond for subsequent cross-coupling reactions, various chemoselective reduction methods can be employed. rsc.org These methods are designed to specifically target the nitro group while leaving other functional groups, such as aryl halides, intact. rsc.orgnih.gov

Common reagents for the chemoselective reduction of nitroarenes include:

Metal/Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) powder in acetic acid or with ammonium (B1175870) chloride, are classic and reliable methods for reducing nitro groups without affecting aryl halides. wikipedia.orgscispace.comyoutube.com

Sulfur-Based Reagents: Sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can achieve selective reduction of nitro groups, particularly in dinitroarenes where one group can be selectively reduced. wikipedia.org

Modern Reagents: More recently, metal-free reduction systems have been developed, such as those using tetrahydroxydiboron (B82485) [B₂(OH)₄] with an organocatalyst, which offer excellent chemoselectivity under mild, room-temperature conditions. nih.govorganic-chemistry.org Iron(III) catalysts with silanes have also been reported to be highly chemoselective for nitro group reduction over aryl halides. rsc.org

The choice of reducing agent allows for precise synthetic planning, enabling either the initial reduction of the nitro group followed by modification of the bromo group, or vice versa.

Table 3: Comparison of Reduction Methods for the Nitro Group This table outlines various methods for the reduction of the nitro group in this compound, highlighting their selectivity.

| Method | Reagent(s) | Selectivity | Comments |

| Catalytic Hydrogenation | H₂, Pd/C | Low to Moderate | Risk of hydrodebromination (loss of Br). |

| Transfer Hydrogenation | Hydrazine, Pd/C | Moderate | Conditions must be carefully controlled to maintain selectivity. |

| Metal in Acid | Fe, HCl or SnCl₂, HCl | High | Classic, reliable method that preserves the C-Br bond. wikipedia.orgyoutube.com |

| Metal-Free Reduction | B₂(OH)₄, 4,4'-bipyridine | Excellent | Mild, rapid, and highly chemoselective for the nitro group. nih.govorganic-chemistry.org |

No Theoretical and Computational Chemistry Studies Found for this compound

Despite a thorough search of available scientific literature, no specific theoretical or computational chemistry studies focusing on the compound this compound could be identified. Consequently, the detailed analysis requested, including Density Functional Theory (DFT) investigations, Molecular Dynamics (MD) simulations, and Quantitative Structure-Reactivity/Selectivity Relationships (QSRR), cannot be provided at this time.

The inquiry sought in-depth information on several key computational aspects:

Density Functional Theory (DFT) Investigations: This was to include analysis of the electronic structure through Frontier Molecular Orbitals (FMO) and charge distribution, elucidation of reaction mechanisms and transition states, and the effects of substituents on the molecule's properties and reactivity.

Molecular Dynamics (MD) Simulations and Conformational Studies: This would have explored the dynamic behavior and preferred spatial arrangements of the molecule.

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR): This aimed to correlate the molecular structure of the compound with its chemical reactivity and selectivity.

While general computational methodologies for similar classes of compounds, such as substituted nitroaromatics and diaryl ethers, are well-established in computational chemistry, specific research dedicated to this compound appears to be absent from the public domain. The generation of the requested detailed article with specific data tables is therefore not possible without foundational research data from dedicated computational studies on this particular molecule.

Advanced Spectroscopic and Diffraction Studies for 4 Bromo 2 Nitro 1 O Tolyloxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for elucidating the molecular structure of 4-Bromo-2-nitro-1-(o-tolyloxy)benzene in solution. Both ¹H and ¹³C NMR spectra would provide crucial information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the brominated and the tolyloxy rings, as well as a singlet for the methyl group protons. The chemical shifts (δ) and coupling constants (J) would allow for the unambiguous assignment of each proton. For instance, the protons on the brominated ring would exhibit splitting patterns influenced by the bromine, nitro, and ether-linked oxygen substituents. The protons on the o-tolyl group would show a characteristic pattern for an ortho-substituted benzene (B151609) ring, in addition to the methyl singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon atoms directly bonded to the electronegative oxygen, nitrogen (of the nitro group), and bromine atoms would be expected to show characteristic downfield shifts. The chemical shift of the methyl carbon would appear in the upfield region of the spectrum.

Anticipated ¹H and ¹³C NMR Data Table (Hypothetical):

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (Bromo-nitro-phenoxy ring) | 7.0 - 8.2 | 110 - 160 |

| Aromatic CH (o-tolyl ring) | 6.8 - 7.5 | 115 - 140 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) would be essential for confirming the molecular formula of this compound, which is C₁₃H₁₀BrNO₃. The high-resolution measurement of the molecular ion peak would provide a mass value with high precision, allowing for the differentiation from other compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Expected fragmentation pathways would likely involve the cleavage of the ether bond, loss of the nitro group (NO₂), and loss of the bromine atom. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Anticipated HRMS Fragmentation Data Table (Hypothetical):

| m/z (Fragment) | Proposed Fragment Structure/Identity |

|---|---|

| [M]⁺ | C₁₃H₁₀⁷⁹/⁸¹BrNO₃⁺ |

| [M - NO₂]⁺ | C₁₃H₁₀⁷⁹/⁸¹BrO⁺ |

| [M - Br]⁺ | C₁₃H₁₀NO₃⁺ |

| [C₇H₇O]⁺ | o-tolyloxy cation |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional molecular structure in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

Hypothetical X-ray Crystallographic Data Table:

| Parameter | Anticipated Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Hypothetical value |

| b (Å) | Hypothetical value |

| c (Å) | Hypothetical value |

| β (°) | Hypothetical value |

| Z (molecules per unit cell) | e.g., 4 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, these methods would confirm the presence of the nitro group, the aromatic rings, the ether linkage, and the methyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The C-O-C stretching vibrations of the diaryl ether would also be prominent. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The C-Br stretching vibration would also be expected to be Raman active, typically appearing in the lower frequency region of the spectrum.

Anticipated Vibrational Spectroscopy Data Table (Hypothetical):

| Vibrational Mode | Anticipated IR Peak (cm⁻¹) | Anticipated Raman Peak (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | 3050-3150 |

| Aliphatic C-H Stretch (methyl) | 2850-2960 | 2850-2960 |

| Asymmetric NO₂ Stretch | 1500-1560 | Weak or inactive |

| Symmetric NO₂ Stretch | 1335-1370 | Moderate |

| Aromatic C=C Stretch | 1400-1600 | Strong |

| C-O-C Asymmetric Stretch | 1200-1280 | Moderate |

Photophysical Properties and Photochemistry of 4 Bromo 2 Nitro 1 O Tolyloxy Benzene

Excited State Dynamics and Energy Transfer Processes in Nitroaromatic Ethers

The photophysical behavior of nitroaromatic ethers, such as 4-Bromo-2-nitro-1-(o-tolyloxy)benzene, is largely dictated by the electronic properties of the nitro (NO₂) group and the substituted aromatic system. Upon absorption of light, the molecule is promoted to an electronically excited singlet state (S₁). For many nitroaromatic compounds, this initial excited state is short-lived due to efficient intersystem crossing (ISC) to a triplet state (T₁). This process is facilitated by the presence of the nitro group, which enhances spin-orbit coupling.

The nature of the substituents on the aromatic ring can influence the energy levels of the excited states and the efficiency of intersystem crossing. The o-tolyloxy group, being an electron-donating group, can affect the charge distribution in the aromatic system, potentially leading to the formation of intramolecular charge-transfer (CT) states. These CT states can play a crucial role in the deactivation pathways of the excited molecule. The presence of a bromine atom, a heavy atom, is known to further enhance the rate of intersystem crossing through the heavy-atom effect, thereby increasing the population of the triplet state.

The triplet state of nitroaromatic compounds is a key intermediate in many photochemical reactions. Its lifetime and reactivity are influenced by the molecular structure and the surrounding environment. The table below provides representative triplet state parameters for related nitroaromatic compounds, which can serve as an estimate for the behavior of this compound.

Table 1: Representative Photophysical Data for Related Nitroaromatic Compounds

| Compound | Triplet Energy (kcal/mol) | Triplet Lifetime (µs) | Intersystem Crossing Quantum Yield (Φ_ISC) |

|---|---|---|---|

| Nitrobenzene | 60.5 | 0.1 - 1 | ~0.7 |

| 4-Nitrophenol | 62.1 | 1 - 10 | ~0.8 |

| 1-Bromo-4-nitrobenzene (B128438) | 60.2 | < 0.1 | > 0.9 |

Note: These are typical values for related compounds and may not represent the exact values for this compound.

Photoreactivity and Photo-Induced Transformations

The excited triplet state of this compound is expected to be the primary precursor for its photochemical reactions. The electron-deficient nature of the nitro-substituted aromatic ring in the excited state makes it susceptible to various transformations.

Nucleophilic Aromatic Photosubstitution Reactions

Nucleophilic aromatic photosubstitution (SɴAr*) is a characteristic reaction of excited nitroaromatic compounds. Unlike ground-state reactions which are typically activated by electron-withdrawing groups at the ortho and para positions, photosubstitution often shows a preference for the meta position relative to the nitro group. This is attributed to the altered electron distribution in the excited triplet state.

For this compound, nucleophilic attack could potentially occur at positions meta to the nitro group. The bromine atom is a potential leaving group in such reactions. The quantum yield of these reactions is highly dependent on the nature of the nucleophile, the solvent, and the presence of other substituents. For instance, reactions with amines have been studied for other nitroaromatic ethers.

Table 2: Expected Products of Nucleophilic Aromatic Photosubstitution of this compound with Amines

| Reactant | Nucleophile | Expected Major Product |

|---|---|---|

| This compound | R₂NH | 4-(Dialkylamino)-2-nitro-1-(o-tolyloxy)benzene |

Note: The regioselectivity and yield of the reaction can be influenced by steric hindrance from the o-tolyloxy group.

Photoreduction Pathways of Nitroaromatic Compounds

The photoreduction of the nitro group is another important photochemical pathway for nitroaromatic compounds. This process can lead to the formation of nitroso, azoxy, and amino derivatives. The reaction often proceeds via the triplet state, which can abstract a hydrogen atom from a suitable donor or be reduced by electron transfer.

The presence of the o-tolyloxy and bromo substituents can influence the reduction potential of the nitro group and the stability of the radical intermediates formed. In aqueous environments, photoreduction can be facilitated by hydrated electrons, which are powerful reducing agents generated through other photochemical processes. nih.gov Studies on related nitroaromatic compounds have shown that the reduction can be enhanced by the presence of certain clays (B1170129) and organic molecules that can generate hydrated electrons upon irradiation. nih.gov

The general pathway for the photoreduction of a nitroaromatic compound (Ar-NO₂) is as follows: Ar-NO₂ + hν → [Ar-NO₂]* [Ar-NO₂]* + H-donor → [Ar-NO₂H]• + Donor• [Ar-NO₂H]• → Ar-NO + OH• Further reduction can lead to the corresponding aniline (B41778).

Environmental Photochemistry Considerations

The environmental fate of this compound will be significantly influenced by its photochemical behavior. As a substituted brominated diphenyl ether, its photodegradation in the environment is a key process for its removal.

The primary photochemical processes for halogenated aromatic compounds in aqueous environments are photoionization, photochemical aryl-halogen bond homolysis, and heterolysis. For this compound, the cleavage of the carbon-bromine bond is a likely pathway. This can occur through homolytic cleavage to form an aryl radical and a bromine atom, or through heterolytic cleavage to form an aryl cation and a bromide ion. The resulting reactive intermediates can then undergo further reactions with water, oxygen, and other environmental species.

The photodegradation of brominated diphenyl ethers, a class of compounds structurally related to the target molecule, has been shown to proceed through debromination, hydroxylation, and cleavage of the ether linkage. digitellinc.com The presence of natural photosensitizers in the environment, such as dissolved organic matter, can also influence the rate and mechanism of photodegradation.

Table 3: Potential Environmental Phototransformation Pathways

| Process | Description | Potential Products |

|---|---|---|

| Photodebromination | Cleavage of the C-Br bond. | 2-Nitro-1-(o-tolyloxy)benzene |

| Photo-hydroxylation | Replacement of a substituent (e.g., Br) with a hydroxyl group. | 4-Hydroxy-2-nitro-1-(o-tolyloxy)benzene |

| Ether Bond Cleavage | Breaking of the ether linkage. | 4-Bromo-2-nitrophenol (B183274) and o-cresol (B1677501) |

Synthetic Utility and Potential Applications As Building Blocks in Chemical Synthesis

Precursor for the Construction of Complex Organic Molecules

The intrinsic reactivity of 4-bromo-2-nitro-1-(o-tolyloxy)benzene, stemming from its aryl bromide, nitro group, and ether linkage, makes it a valuable starting material for the synthesis of elaborate organic structures. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the bromine atom provides a handle for various cross-coupling reactions.

One of the key transformations for this compound is the Suzuki-Miyaura cross-coupling reaction. The carbon-bromine bond can be readily coupled with a variety of organoboron reagents in the presence of a palladium catalyst to form new carbon-carbon bonds. This reaction is a powerful tool for constructing biaryl and other complex aromatic systems, which are common motifs in pharmaceuticals and other biologically active molecules. For instance, coupling with arylboronic acids can lead to the formation of substituted terphenyl derivatives.

Furthermore, the nitro group can be reduced to an amino group, which can then undergo a plethora of subsequent reactions. This amino functionality opens up pathways to a wide range of heterocyclic compounds, such as phenoxazines, which are known for their diverse biological and optoelectronic properties. The intramolecular cyclization of the corresponding amino derivative, formed by reduction of the nitro group and subsequent functionalization, can lead to the formation of these important heterocyclic scaffolds.

The ether linkage, while generally stable, can also be cleaved under specific conditions to yield the corresponding phenol (B47542), providing another point for diversification. The strategic placement of the functional groups allows for a stepwise and controlled modification of the molecule, enabling the synthesis of complex target molecules with high precision.

Table 1: Potential Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst System (Example) | Product Type | Potential Application |

| Arylboronic Acid | Pd(PPh₃)₄ / Base | Substituted terphenyls | Organic electronics, liquid crystals |

| Alkylboronic Acid | PdCl₂(dppf) / Base | Alkyl-substituted biaryls | Pharmaceutical intermediates |

| Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Aryl-alkynes | Materials science, drug discovery |

| Amine | Pd₂(dba)₃ / Xantphos | N-Aryl amines | Agrochemicals, pharmaceuticals |

Intermediates in the Synthesis of Functional Organic Materials

The structural features of this compound make it an attractive intermediate for the synthesis of functional organic materials, such as polymers and liquid crystals. The rigid aromatic core, combined with the potential for tailored functionalization, allows for the creation of materials with specific electronic and optical properties.

In the realm of polymer chemistry, this compound can serve as a monomer or a precursor to a monomer. The bromo functionality can be utilized in polymerization reactions, such as Suzuki or Stille polycondensation, to incorporate the diaryl ether unit into the polymer backbone. The resulting polymers, featuring alternating aromatic units, could exhibit interesting properties such as high thermal stability, and potentially, conductivity or luminescence, depending on the other monomers used in the polymerization.

For the development of liquid crystals, the elongated and rigid structure of molecules derived from this compound is a key advantage. By introducing long alkyl chains or other mesogenic groups through the functional handles of the molecule, it is possible to design and synthesize new liquid crystalline materials. The polarity and polarizability of the molecule, influenced by the nitro group, can also play a crucial role in determining the liquid crystalline phase behavior.

Chemical Scaffolds for Diverse Derivatizations

The concept of a chemical scaffold is central to modern drug discovery and materials science, and this compound serves as an excellent example of such a scaffold. Its well-defined three-dimensional structure and multiple points of attachment allow for the systematic generation of libraries of related compounds, each with potentially unique properties.

The primary sites for derivatization are the bromo and nitro groups. As previously mentioned, the bromine atom is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a vast array of substituents, including aryl, alkyl, alkynyl, and amino groups.

The nitro group can be readily reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further transformations. The resulting amino-substituted diaryl ethers can serve as key intermediates for the synthesis of various heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of phenoxazine (B87303) or dibenzofuran (B1670420) cores, which are present in many biologically active compounds and functional materials.

The strategic combination of these derivatization reactions allows for the creation of a diverse set of molecules from a single, readily accessible starting material. This highlights the value of this compound as a foundational scaffold for chemical exploration.

Table 2: Key Derivatization Reactions of the this compound Scaffold

| Reaction Type | Reagent/Catalyst (Example) | Functional Group Transformation | Resulting Compound Class |

| Suzuki Coupling | Arylboronic acid / Pd(PPh₃)₄ | C-Br → C-Aryl | Substituted biaryls/terphenyls |

| Buchwald-Hartwig Amination | Amine / Pd catalyst / Ligand | C-Br → C-N | N-Aryl amines |

| Sonogashira Coupling | Terminal alkyne / Pd-Cu catalyst | C-Br → C-alkyne | Aryl alkynes |

| Nitro Reduction | SnCl₂ / HCl or H₂ / Pd/C | -NO₂ → -NH₂ | Anilines |

| Diazotization/Sandmeyer | NaNO₂ / H⁺ then CuX | -NH₂ → -N₂⁺ → -X (e.g., Cl, CN) | Halogenated/cyanated derivatives |

| Intramolecular Cyclization | (Following reduction) Heat/Catalyst | Formation of a new ring | Heterocyclic compounds (e.g., phenoxazines) |

Future Research Directions and Emerging Paradigms for 4 Bromo 2 Nitro 1 O Tolyloxy Benzene

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of diaryl ethers, such as the Ullmann condensation, often involves stoichiometric amounts of copper, high reaction temperatures, and polar, high-boiling point solvents. wikipedia.org These conditions present significant environmental and economic challenges, including high energy consumption and the generation of substantial waste. Modern synthetic chemistry is increasingly guided by the principles of green chemistry, with a strong emphasis on atom economy—the measure of how efficiently reactants are converted into the final product. rsc.org

Future research on the synthesis of 4-Bromo-2-nitro-1-(o-tolyloxy)benzene will likely focus on developing routes that are more sustainable and atom-economical. This involves moving away from classical stoichiometric reactions towards catalytic processes. rsc.org For instance, instead of a traditional Ullmann reaction using copper powder, methodologies employing catalytic amounts of a reusable catalyst would be explored.

The Williamson ether synthesis, another fundamental method for forming ether linkages, involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comresearchgate.net While effective, its application to the synthesis of diaryl ethers requires the generation of a phenoxide and reaction with an activated aryl halide, often under conditions that can be improved.

Strategies for a greener synthesis of this compound could involve:

Catalytic Ullmann-type couplings: Utilizing catalytic rather than stoichiometric amounts of copper or other metals.

Solvent minimization: Employing solvent-free reaction conditions or using more environmentally benign solvents.

Energy efficiency: Developing reactions that proceed at lower temperatures.

Alternative starting materials: Investigating pathways that begin with more readily available or renewable precursors. For example, synthetic routes starting from toluene (B28343) or bromobenzene (B47551) could be optimized for higher yields and fewer side products. libretexts.org

Table 1: Comparison of Traditional and Sustainable Synthetic Approaches for Diaryl Ethers

| Feature | Traditional Routes (e.g., Classical Ullmann) | Emerging Sustainable Routes |

|---|---|---|

| Reagent Stoichiometry | Often requires stoichiometric or excess copper. wikipedia.org | Catalytic amounts of metals (e.g., Cu, Pd) or organocatalysts. rsc.org |

| Atom Economy | Generally low due to the use of stoichiometric reagents and formation of byproducts. rsc.org | High, with a focus on incorporating most atoms from reactants into the product. rsc.org |

| Reaction Conditions | High temperatures (>200 °C) and high-boiling polar solvents (e.g., DMF, NMP). wikipedia.org | Milder temperatures, potentially solvent-free conditions or use of green solvents. nih.govresearchgate.net |

| Waste Generation | Significant, including metal-containing byproducts and solvent waste. rsc.org | Minimized waste streams; catalysts may be recyclable. |

| Energy Consumption | High due to elevated reaction temperatures. | Lower, contributing to a smaller carbon footprint. |

Exploration of Novel Catalytic Systems for C-O and C-X Bond Transformations

The formation of the diaryl ether (C-O) bond is the key step in synthesizing this compound. Research is actively focused on discovering new catalysts that can facilitate this transformation under milder conditions with greater efficiency and functional group tolerance.

For C-O Bond Formation:

Nanocatalysts: Copper oxide nanoparticles (CuO-NPs) have emerged as highly effective catalysts for Ullmann-type C-O cross-coupling reactions. nih.govresearchgate.netmdpi.com Their high surface-area-to-volume ratio allows for rapid bond formation, often under ligand-free conditions. nih.govresearchgate.net Future work could involve screening various CuO-NPs for the optimal synthesis of this compound.

Palladium-Based Catalysts: While copper has been traditional, palladium-catalyzed systems have become a powerful alternative for diaryl ether synthesis. acs.org The development of specialized phosphine (B1218219) ligands has enabled these reactions to proceed at room temperature in some cases, even with previously unreactive coupling partners. acs.org

Ligand-Accelerated Copper Catalysis: The performance of copper catalysts can be dramatically improved by the addition of specific ligands. For example, 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) has been shown to greatly accelerate copper-catalyzed ether formation, allowing reactions to occur at more moderate temperatures. researchgate.net

For C-X Bond Transformations: The bromine atom on the this compound molecule represents a valuable synthetic handle (C-X bond) for further functionalization through cross-coupling reactions. Research into novel catalysts for these transformations is also relevant. Catalytic systems developed for Buchwald-Hartwig amination or Suzuki coupling, for instance, could be applied to modify the bromo-substituent, creating a diverse library of derivatives from a single precursor. nih.gov

Table 2: Examples of Novel Catalytic Systems for Diaryl Ether Synthesis

| Catalyst System | Type | Key Advantages | Potential Application for Target Compound |

|---|---|---|---|

| CuO Nanoparticles | Heterogeneous Copper | High reactivity, mild and ligand-free conditions possible. nih.govresearchgate.net | Efficient C-O bond formation between 4-bromo-2-nitrophenol (B183274) and o-tolylboronic acid or halide. |

| [(cinnamyl)PdCl]₂ with Biarylphosphine Ligands | Homogeneous Palladium | High reactivity, enables C-O coupling at room temperature. acs.org | Synthesis under very mild conditions, improving functional group tolerance. |

| CuCl with TMHD | Homogeneous Copper | Accelerates reaction rates, allowing for lower temperatures. researchgate.net | Overcoming potentially slow reaction kinetics due to steric or electronic factors. |

| Copper with N,N-dimethylglycine | Homogeneous Copper | Effective for coupling aryl iodides and bromides. acs.org | Direct coupling of 4-bromo-2-nitrophenol with an o-tolyl halide. |

Integration of High-Throughput Experimentation and Data Science in Synthetic Optimization

The optimization of a chemical reaction is a complex, multi-variable problem involving the screening of catalysts, ligands, solvents, bases, temperatures, and concentrations. Traditional, one-variable-at-a-time optimization is slow and resource-intensive. youtube.com High-Throughput Experimentation (HTE) offers a paradigm shift, enabling chemists to run hundreds of experiments in parallel in miniaturized formats, such as 96-well plates. youtube.comnih.govresearchgate.net

For the synthesis of this compound, HTE can be used to:

Rapidly Screen Conditions: Quickly test a wide array of catalysts and ligands identified in the literature to find the optimal system for this specific transformation. acs.org

Optimize Reaction Parameters: Efficiently map the effects of temperature, solvent, and stoichiometry to maximize yield and minimize impurities. nih.gov

Accelerate Discovery: Uncover novel reaction conditions or catalyst systems that might not be predicted by conventional wisdom. youtube.com

The vast amount of data generated by HTE campaigns is ideally suited for analysis using data science and machine learning algorithms. youtube.com By building predictive models from experimental data, researchers can identify complex relationships between reaction parameters and outcomes, guiding future experiments and significantly shortening the development timeline for a robust synthetic process. researchgate.net

Table 3: Generalized Workflow for HTE-Based Synthetic Optimization

| Step | Description | Tools and Techniques |

|---|---|---|

| 1. Design of Experiments | A rational array of experiments is designed to test multiple hypotheses simultaneously. youtube.com | Design of Experiment (DoE) software, literature precedents, chemical intuition. |

| 2. Reaction Setup | Reagents and solvents are dispensed in small quantities into multi-well plates. youtube.com | Automated liquid handlers, robotic systems, manual multi-channel pipettes. |

| 3. Execution & Incubation | The plate is sealed and subjected to the desired reaction conditions (e.g., heating, stirring). | Plate heaters, shakers, parallel synthesis reactors. |

| 4. Analysis | Reaction outcomes (e.g., yield, purity) are rapidly analyzed. nih.gov | High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), mass spectrometry (MS). |

| 5. Data Interpretation | Large datasets are analyzed to identify optimal conditions and trends. youtube.com | Data visualization software, statistical analysis, machine learning models. |

Advanced Mechanistic Probes for Elucidating Complex Reaction Pathways

A deep understanding of the reaction mechanism is crucial for rational catalyst design and process optimization. While the Ullmann reaction has been used for over a century, its precise mechanism is still a subject of investigation and can vary depending on the specific substrates and catalytic system used. nih.govrsc.org

Future research into the synthesis of this compound should employ advanced mechanistic probes to elucidate the specific pathways involved. This could include:

In-situ Spectroscopic Analysis: Techniques like ReactIR or in-situ NMR can monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data.

Kinetic Modeling: Developing mathematical models based on experimental data can help distinguish between proposed mechanistic pathways and identify the rate-determining step. rsc.org

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to model reaction intermediates and transition states, providing insights into the energetics of different potential pathways and explaining observed selectivity. nih.gov For example, DFT studies have been used to probe whether the Ullmann coupling proceeds through a neutral or anionic pathway. nih.gov

Isotope Labeling Studies: Using isotopically labeled starting materials can help track the fate of specific atoms throughout the reaction, confirming bond-forming and bond-breaking events.

By combining these advanced experimental and computational techniques, researchers can build a comprehensive picture of the reaction mechanism, enabling the targeted design of more efficient and selective catalysts for the synthesis of this compound. rsc.org

Table 4: Advanced Probes for Mechanistic Elucidation

| Probe/Technique | Information Gained | Reference |

|---|---|---|

| Kinetic Studies & Modeling | Reaction rates, orders, activation energies, and validation of mechanistic hypotheses. | rsc.org |

| Density Functional Theory (DFT) | Energetics of intermediates and transition states, elucidation of reaction pathways. | nih.gov |

| In-situ Spectroscopy (e.g., ReactIR) | Real-time tracking of species concentration, identification of transient intermediates. | General Technique |

| Isotope Labeling | Tracing atomic pathways, confirming bond formations/cleavages. | General Technique |

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 4-Bromo-2-nitro-1-(o-tolyloxy)benzene, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with brominated benzene derivatives (e.g., 1-bromo-2-nitrobenzene) and introduce o-tolyloxy groups via nucleophilic aromatic substitution (SNAr) under basic conditions (K₂CO₃/DMF, 80–100°C).

- Step 2 : Monitor regioselectivity using TLC and adjust nitration conditions (HNO₃/H₂SO₄) to avoid over-nitration.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires careful control of stoichiometry and temperature, as excess nitro groups can lead to byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Analyze aromatic proton splitting patterns (e.g., para-substituted nitro groups show distinct deshielding) and coupling constants to confirm substitution patterns.

- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and aryl ether (1250–1050 cm⁻¹) stretches.

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns. Cross-reference with computational predictions (e.g., Gaussian simulations) .

Q. What are the recommended storage conditions to prevent decomposition of this compound?

- Methodology :

- Store in amber vials under inert gas (N₂/Ar) at –20°C to mitigate photodegradation and hydrolysis.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., nitro group reduction or ether cleavage) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve molecular conformation and intermolecular interactions?

- Methodology :

- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 293 K.

- Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement. Analyze torsion angles (e.g., C–Br and O–C–C–O dihedrals) to assess steric effects.

- Interactions : Identify π-π stacking or halogen bonding (Br···O/N) using Mercury software. Compare with similar structures (e.g., 4-Benzyloxy-2-bromo-1-methoxybenzene) .

Q. What strategies resolve contradictions in reaction yields when modifying substituents (e.g., replacing bromo with chloro groups)?

- Methodology :

- Design of Experiments (DoE) : Vary substituents systematically and analyze outcomes via ANOVA.

- Mechanistic Studies : Use DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies for SNAr with different leaving groups.

- Data Triangulation : Cross-validate HPLC purity data with kinetic studies (e.g., in situ IR monitoring) to identify side reactions .

Q. How do electronic effects of substituents (e.g., nitro, o-tolyloxy) influence electrophilic aromatic substitution (EAS) reactivity?

- Methodology :

- Hammett Analysis : Measure reaction rates for EAS (e.g., bromination) and correlate with σ⁺ values.

- Computational Modeling : Calculate electrostatic potential maps (MEPs) to visualize electron-deficient regions.

- Experimental Validation : Compare regioselectivity in nitration vs. sulfonation reactions .

Key Considerations for Researchers

- Contradiction Handling : When spectral data conflicts with expected structures (e.g., unexpected NOE correlations), use heteronuclear experiments (HSQC/HMBC) to reassign signals .

- Safety Protocols : For exothermic nitration steps, employ controlled addition via syringe pump and monitor with inline IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.